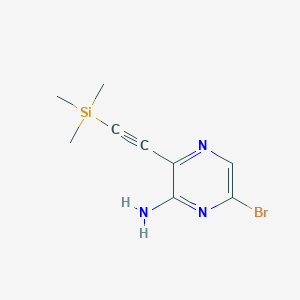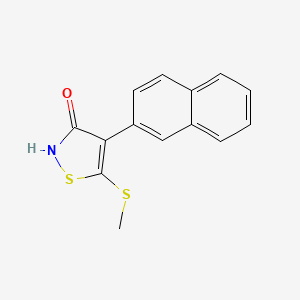![molecular formula C16H15N3O B11849935 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone CAS No. 65892-05-9](/img/structure/B11849935.png)
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is a complex organic compound that features a naphthotriazole moiety fused to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone typically involves a multi-step processThe reaction conditions often require the use of a copper catalyst under mild temperatures to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1H-Naphtho[2,3-d][1,2,3]triazole
- 1,2,3-Triazole derivatives
- Cyclohexanone derivatives
Comparison: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is unique due to the combination of the naphthotriazole and cyclohexanone moieties. This structural feature imparts distinct chemical and biological properties compared to other triazole or cyclohexanone derivatives. The presence of the naphthotriazole ring enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
65892-05-9 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-benzo[f]benzotriazol-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H15N3O/c20-16-8-4-3-7-14(16)19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-19/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChI Key |
KVOMKVAWUYWPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N2C3=CC4=CC=CC=C4C=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

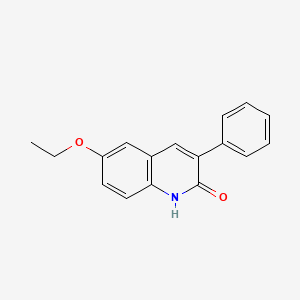

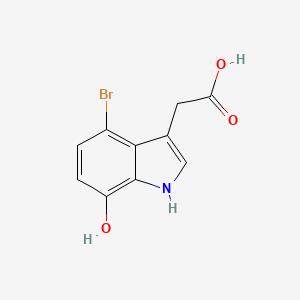
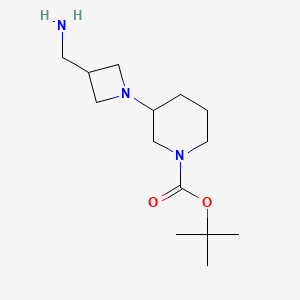
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)

